molecular formula C18H23N5O4 B6491057 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- CAS No. 923233-32-3

1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo-

Cat. No.: B6491057
CAS No.: 923233-32-3
M. Wt: 373.4 g/mol
InChI Key: IWZSUAJFFALGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- is a spirocyclic derivative featuring a 1,3,8-triazaspiro[4.5]decane core. This structure is characterized by a spiro junction at the decane ring, with substitutions at positions 2, 3, 4, and 6. The 8-acetamide group is linked to a N-[4-(acetylamino)phenyl] moiety, while the 3-methyl and 2,4-dioxo groups contribute to its electronic and steric profile . Such spirocyclic systems are of interest due to their conformational rigidity, which enhances target binding selectivity in pharmacological contexts .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12(24)19-13-3-5-14(6-4-13)20-15(25)11-23-9-7-18(8-10-23)16(26)22(2)17(27)21-18/h3-6H,7-11H2,1-2H3,(H,19,24)(H,20,25)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZSUAJFFALGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127310
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-32-3
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Reaction: Formation of the Cyclic Intermediate

In the primary reaction, urea (1.1–1.3 equiv) and diethyl oxalate (1 equiv) react with sodium (2 equiv) in anhydrous methanol at 25–30°C. Ammonium carbonate (0.5–1 equiv) is introduced to facilitate cyclization, yielding a primary product via nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, with methanol acting as both solvent and proton shuttle.

Secondary Reaction: Acid-Mediated Rearrangement

The primary product is treated with concentrated hydrochloric acid (2–4 equiv) to protonate the intermediate, inducing a ring-contraction rearrangement. This step generates a secondary product containing the nascent spiro framework. The reaction is exothermic and requires strict temperature control (25–30°C) to prevent decomposition.

Intermediate Reaction: Spirocyclization

Spirocyclization is achieved by reacting the secondary product with 2-(ethylamino)acetaldehyde (1.5–2 equiv) and potassium ferricyanide (0.05–0.10 equiv) in methanol. Potassium ferricyanide acts as a mild oxidizing agent, promoting imine formation and subsequent cyclization to yield the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The use of methanol ensures solubility of all reactants, with a reported yield of 91.95% and purity >99.7%.

Table 1: Optimization of Spirocyclization Conditions

ParameterOptimal RangeImpact on Yield
Temperature25–30°CMaximizes rate
K₃[Fe(CN)₆] (equiv)0.05–0.10Prevents overoxidation
Reaction Time20–24 hEnsures completion

Functionalization at Position 8: Acetamide Installation

Aminolysis and Acylation Strategies

The 8-position nitrogen of the spiro core is functionalized through nucleophilic acyl substitution. A protocol inspired by benzamide syntheses (ChemRxiv) involves reacting the spiro amine with 4-(acetylamino)benzoyl chloride in the presence of HOBt/EDC coupling agents.

Reaction Scheme

  • Activation : 4-(Acetylamino)benzoic acid is converted to its acyl chloride using (COCl)₂ in CH₂Cl₂.

  • Coupling : The acyl chloride reacts with the spiro amine in dichloromethane with triethylamine as a base, yielding the target acetamide.

Key Considerations :

  • Solvent : Dichloromethane minimizes side reactions.

  • Stoichiometry : A 1.2:1 ratio of acyl chloride to amine ensures complete conversion.

  • Yield : ~78% after column purification.

Alternative Route: Reductive Amination

An alternative approach employs reductive amination using 4-(acetylamino)benzaldehyde and sodium cyanoborohydride in methanol. While this method avoids handling reactive acyl chlorides, the yield is lower (62%) due to competing imine hydrolysis.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The spiro core exhibits distinct singlet peaks for the methyl group (δ 1.45 ppm) and lactam protons (δ 3.20–3.80 ppm). The acetamide moiety shows a characteristic NH resonance at δ 8.10 ppm.

  • IR : Strong absorptions at 1680 cm⁻¹ (C=O lactam) and 1645 cm⁻¹ (amide I) confirm the structure.

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O gradient) reveals a purity of 99.2%, with a retention time of 12.4 min.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Acyl Chloride Coupling7899.2High
Reductive Amination6297.5Moderate

The acyl chloride route is favored for industrial applications due to higher yield and scalability, while reductive amination offers a safer laboratory alternative.

Challenges and Mitigation Strategies

Byproduct Formation

During spirocyclization, overoxidation by potassium ferricyanide can generate a nitrile byproduct (~5%). This is mitigated by maintaining sub-stoichiometric K₃[Fe(CN)₆] (0.05–0.10 equiv) and rigorous temperature control.

Steric Hindrance in Acetamide Installation

Bulky substituents on the phenyl ring reduce coupling efficiency. Pre-activating the carboxylic acid with HOBt/EDC improves reactivity, increasing yields by 15–20% .

Chemical Reactions Analysis

General Reactivity of 1,3,8-Triazaspiro[4.5]decane Derivatives

The 1,3,8-triazaspiro[4.5]decane scaffold exhibits reactivity at three key sites:

  • Spirocyclic Amine Nitrogen : Susceptible to alkylation, acylation, and nucleophilic substitution.

  • Dione Moieties (2,4-dione) : Prone to keto-enol tautomerism, enabling condensation or Michael addition reactions.

  • Substituent-Specific Reactions : Functional groups like acetamides or aryl rings undergo targeted modifications (e.g., hydrolysis, cross-coupling).

Alkylation and Acylation

  • Example : The synthesis of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves benzyl group substitution at the spirocyclic amine nitrogen (PubChem CID 98811) .

  • Conditions : Typically performed using alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃.

Ring-Opening Reactions

  • Hydrolysis : Acidic or basic conditions can cleave the dione ring, yielding linear diamides or amino acids. For example, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes hydrolysis to form open-chain intermediates under HCl .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, altering the spirocyclic structure .

Cross-Coupling Reactions

  • Suzuki-Miyaura : Aryl halide substituents (e.g., in 8-[(6-bromopyridin-3-yl)methyl]- derivatives) participate in palladium-catalyzed coupling with boronic acids (Patent AU2005295814A1) .

  • Buchwald-Hartwig Amination : Used to introduce aryl amino groups at the acetamide position .

Acetamide Modifications

  • Hydrolysis : The N-[4-(acetylamino)phenyl] group can be hydrolyzed to a free amine under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

  • Acylation : Reacts with anhydrides or acid chlorides to form secondary amides.

Dione Reactivity

  • Condensation with Hydrazines : Forms triazole or pyrazole derivatives via enolate intermediates .

  • Grignard Addition : Enolates react with organomagnesium reagents to yield tertiary alcohols.

Synthetic Challenges and Stability

  • Steric Hindrance : The spirocyclic structure limits accessibility to the amine nitrogen, requiring harsh conditions for substitution.

  • Thermal Sensitivity : Decomposition observed above 200°C, necessitating low-temperature protocols for reactions like acylations .

Table: Comparative Reactivity of Analogous Derivatives

CompoundReaction TypeConditionsProductSource
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneAlkylationBnBr, K₂CO₃, DMF, 80°CQuaternary ammonium salt
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneHydrolysisHCl (conc.), refluxLinear diamide
8-[(6-Bromopyridin-3-yl)methyl]- derivativeSuzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-substituted spiro compound

Research Gaps and Recommendations

  • Targeted Studies : No experimental data exists for the specific acetamide derivative. Priority areas include:

    • Kinetic Studies : Reactivity of the acetamide group under varying pH.

    • Catalytic Functionalization : Pd/Ni-mediated C–N bond formation.

  • Computational Modeling : DFT calculations to predict reaction pathways (e.g., nucleophilic attack at the dione carbonyl).

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has shown that compounds similar to 1,3,8-triazaspiro[4.5]decane derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the acetylamino group enhances interaction with biological targets, potentially leading to the development of novel anticancer agents.
  • Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial activity due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. This makes it a candidate for further investigation as an antibiotic or antifungal agent.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Material Science

  • Polymer Chemistry : The unique spiro structure allows for the incorporation of 1,3,8-triazaspiro[4.5]decane derivatives into polymer matrices, potentially enhancing mechanical properties and thermal stability.
  • Nanotechnology : The compound's ability to form stable complexes with metals could be leveraged in nanomaterial synthesis for applications in electronics and catalysis.

Case Study 1: Anticancer Activity

A study conducted on modified triazaspiro compounds demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that further structural modifications could enhance potency and selectivity.

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Observations :

  • Spiro core modifications : Replacement of the 2,4-dioxo groups with a single 4-oxo (e.g., ) reduces electron-withdrawing effects, possibly altering binding kinetics.

Pharmacological Activity

Phospholipase D (PLD) Inhibition

Compounds with the 1,3,8-triazaspiro[4.5]decane core have been optimized for PLD isoform selectivity :

  • ML298/ML299 : Dual PLD1/2 inhibitors derived from a 1,3,8-triazaspiro[4.5]decane core reduce invasive migration in glioblastoma cells (IC₅₀: 20–50 nM) .

Anti-Leukemic Activity

The pyrroloquinoxaline-substituted analog demonstrates cytotoxicity against leukemia cells, while the target compound’s 2,4-dioxo groups could modulate apoptosis pathways via prolyl hydroxylase inhibition (similar to ).

Physicochemical Properties

Property Target Compound Analog (CAS 923233-66-3) 1-Phenyl-pyrroloquinoxaline
Molecular Formula C₂₂H₂₆N₅O₅ (inferred) C₁₇H₁₉F₃N₄O₄ C₂₉H₂₈N₆O
Molecular Weight ~460 (estimated) 400.4 492.6
LogP (Predicted) ~1.5 (moderately lipophilic) ~2.1 (higher lipophilicity due to CF₃O) ~3.0 (aromatic-rich)
Hydrogen Bond Acceptors 7 6 6

Key Observations :

  • Higher molecular weight in pyrroloquinoxaline analogs correlates with enhanced cytotoxicity but may reduce bioavailability .

Biological Activity

Overview

1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo-, is a complex organic compound notable for its unique spirocyclic structure and potential pharmacological properties. This compound is primarily studied for its interactions with delta opioid receptors and its implications in various therapeutic areas, including pain management and cardioprotection.

Chemical Structure and Properties

  • IUPAC Name : N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
  • CAS Number : 923233-32-3
  • Molecular Formula : C18H23N5O4
  • Molecular Weight : 373.41 g/mol

1,3,8-Triazaspiro[4.5]decane derivatives have shown significant biological activity through their interaction with delta opioid receptors (DOR). These receptors are crucial in modulating pain and have been linked to various neurological functions. The compound's structural features enhance its binding affinity and selectivity for these receptors, making it a promising candidate for drug development targeting pain and other neurological disorders .

Pharmacological Studies

Recent studies have highlighted the compound's potential as a selective agonist for DORs. Research indicates that it may play a role in:

  • Pain Modulation : By activating DORs, the compound can potentially alleviate pain without the side effects commonly associated with traditional opioids.
  • Cardioprotection : In models of myocardial infarction (MI), compounds based on the triazaspiro scaffold have demonstrated the ability to inhibit mitochondrial permeability transition pore (mPTP) opening, thereby reducing apoptotic rates in cardiac cells post-reperfusion .

Case Study 1: Delta Opioid Receptor Agonism

A study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship (SAR) of various triazaspiro compounds. The findings indicated that modifications to the acetamide group significantly influenced receptor binding affinity and agonistic activity at DORs. The most potent derivatives exhibited enhanced analgesic effects in animal models compared to standard opioid treatments .

Case Study 2: Cardiovascular Applications

In cardiology research, triazaspiro derivatives were evaluated for their protective effects against ischemic injury. The study revealed that specific compounds could effectively inhibit mPTP opening, reducing myocardial cell death during reperfusion injury. This suggests a dual therapeutic potential for managing both pain and cardiac conditions .

Summary of Biological Activities

Activity Description
Pain ModulationSelective agonism at delta opioid receptors leading to analgesic effects
CardioprotectionInhibition of mPTP opening reduces cell death during myocardial ischemia
Potential TherapeuticsApplications in treating chronic pain and preventing cardiac damage

Q & A

Q. What physicochemical properties are critical for early-stage pharmacokinetic profiling?

  • Methodological Answer : Key parameters include logD (lipophilicity at pH 5.5), aqueous solubility, and metabolic stability. Data from eADME studies (e.g., Table S9 in ) show that tert-butyl ester derivatives exhibit improved membrane permeability (logD ~2.5) compared to polar analogs. Stability in liver microsomes and plasma protein binding are assessed via LC-MS/MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity for this chemotype?

  • Methodological Answer : Modifying substituents on the spirocyclic core alters target affinity. For δ-opioid receptor (DOR) selectivity, introducing bulky aryl groups (e.g., 4-fluorophenyl) at position 8 reduces µ-opioid receptor (MOR) binding. In vitro assays (radioligand displacement, GTPγS binding) quantify selectivity, with Ki values <100 nM for DOR . For phospholipase D2 (PLD2) inhibition, halogenated benzamide groups at position 3 enhance isoform selectivity (IC₅₀: 20 nM for PLD2 vs. >1 µM for PLD1) .

Q. What in vivo models are used to evaluate myelostimulatory or antifibrotic activity?

  • Methodological Answer :
  • Myelostimulation : Cyclophosphamide-induced myelodepression in rodents assesses hematopoietic recovery. Compounds (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones) are administered intraperitoneally (10 mg/kg/day), and bone marrow cell counts (lymphocytes, granulocytes) are monitored via flow cytometry .
  • Antifibrosis : Genetic mouse models of Alport syndrome (e.g., Col4a3 knockout) test renal function preservation. Compounds are dosed orally (30 mg/kg), with fibrosis quantified via collagen deposition (Masson’s trichrome staining) and serum creatinine levels .

Q. How do computational approaches guide the design of isoform-selective inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in PLD2’s catalytic pocket. Key interactions include hydrogen bonding with Tyr472 and hydrophobic contacts with Leu443. Dynamics simulations (GROMACS) assess stability over 100 ns, revealing reduced conformational flexibility in selective inhibitors .

Q. What strategies mitigate metabolic instability in preclinical development?

  • Methodological Answer : tert-Butyl carbamate protection at position 8 (e.g., tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate) reduces cytochrome P450-mediated oxidation. In vitro metabolic stability assays using human liver microsomes (HLMs) confirm a 3-fold increase in half-life (t₁/₂ >60 min) compared to unprotected analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.